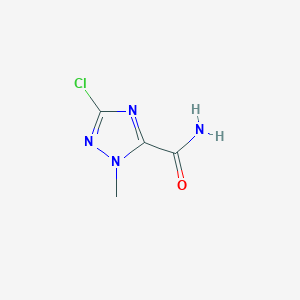

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the empirical formula C6H13NO2 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide, can be achieved through various methods. One method involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst . Another method involves the synthesis from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Physical And Chemical Properties Analysis

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a solid substance . Its molecular weight is 160.56 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of pathogens. Studies have found that certain 1H-1,2,3-triazole-4-carboxamides exhibit moderate to good activities against both bacterial and fungal strains. For example, some compounds showed potent antibacterial effects against Staphylococcus aureus and were also active against pathogenic yeast Candida albicans. These findings indicate the potential of triazole derivatives as promising antimicrobial agents (Pokhodylo et al., 2021).

Corrosion Inhibition

Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for protecting mild steel in acidic media. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated very good inhibition properties, with efficiencies up to 99% in hydrochloric acid, highlighting the potential of triazole compounds in industrial applications related to corrosion protection (Lagrenée et al., 2002).

Synthetic Chemistry

Triazoles serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, research has shown that triazole derivatives can be synthesized through efficient methods and used to create compounds with potential biological activities. This includes the development of new synthetic pathways that allow for high-yield production of 3-aryl-1,2,4-triazoles, showcasing the versatility of triazoles in synthetic organic chemistry (Guirado et al., 2016).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles are notable for their unique combination of facile accessibility and diverse supramolecular interactions, making them attractive for applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring can engage in various complexation modes with metals, anions, and cations, enabling its use in anion recognition, catalysis, and photochemistry beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Safety And Hazards

The safety information for 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

5-chloro-2-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCXENRXVZLAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)

![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)